molecular formula C4H3FO4 B1240057 Fluorofumaric acid CAS No. 672-18-4

Fluorofumaric acid

Cat. No. B1240057
CAS RN: 672-18-4
M. Wt: 134.06 g/mol
InChI Key: OISKHJXTRQPMQT-UPHRSURJSA-N
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Description

Synthesis Analysis

The synthesis of fluorofumaric acid primarily involves the dehydrofluorination of fluorosuccinic acids, a reaction characterized by the elimination of hydrogen fluoride. The kinetics and activation energies associated with these reactions have been meticulously studied, revealing the influence of the fluorine atoms' positions and the specific difluorosuccinic acid isomers on the reaction outcomes. Notably, both diastereomeric 2,3-difluorosuccinic acids yield fluorofumaric acid, albeit through different elimination mechanisms, underscoring the versatility and complexity of synthesizing fluorinated compounds (Hudlický & Glass, 1983).

Molecular Structure Analysis

The molecular structure of fluorofumaric acid and its derivatives has been explored through various spectroscopic techniques. For example, the vibrational spectra of 5-fluorocytosine and fumaric acid, and their cocrystal, have provided insights into the distinct fingerprint spectra in the terahertz region, which are significantly different from those of the raw starting materials. Such studies not only reveal the unique molecular structure of fluorofumaric acid derivatives but also illustrate the potential for creating novel cocrystals with distinct physical properties (Du et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of fluorofumaric acid derivatives have been extensively studied, showcasing the compound's versatility and potential in various applications. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid highlights the innovative approaches being developed to incorporate fluorine into organic molecules, expanding the molecular space for discovery in medicine, agriculture, and materials science. Such synthesis processes underscore the environmental and safety advantages of biocatalytic methods over traditional chemical synthesis techniques (Liu et al., 2022).

Physical Properties Analysis

The physical properties of fluorofumaric acid and its derivatives are crucial for their application in various fields. The spectroscopic study of the interaction between 5-fluorouracil and DNA, for example, has shed light on the intercalation mechanisms and the structural and conformational changes on the DNA duplex. Such studies are pivotal in understanding the biophysical and biochemical features of fluorinated nucleic acids, further enhancing their biomedical applications (Jangir et al., 2011).

Chemical Properties Analysis

The chemical properties of fluorofumaric acid are deeply influenced by the presence of fluorine atoms, which confer unique biological, physical, and chemical properties on fluoroalkylated compounds. The controlled fluoroalkylation reactions facilitated by visible-light photoredox catalysis are a testament to the advancements in synthesizing fluoroalkylated substances, highlighting the significant attention these compounds have garnered across various disciplines, especially pharmaceutical chemistry (Chatterjee et al., 2016).

Scientific Research Applications

1. Chemotherapy Agent Research

Fluorofumaric acid derivatives, such as 5-Fluorouracil (5-FU), are extensively used in cancer treatment. Increased understanding of 5-FU's mechanism has led to strategies enhancing its anticancer activity. However, drug resistance remains a significant limitation in clinical use. Technologies like DNA microarray profiling might identify genes mediating resistance to 5-FU, potentially useful as new chemotherapy targets or predictive biomarkers (Longley, Harkin, & Johnston, 2003).

2. Fluorescent Amino Acids in Chemical Biology

Fluorophores, including those derived from fluorofumaric acid, have revolutionized biological systems studies, allowing non-invasive studies in cells and organisms. Fluorescent amino acids are vital for creating fluorescent macromolecules like peptides and proteins, aiding in tracking protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

3. Metal Organic Gels in Drug Delivery

Fluorofumaric acid is involved in the development of metal organic gels (MOGs) for drug delivery, like 5-fluorouracil loaded Iron(III)-fumaric acid and Copper(I)-thiourea MOGs. These MOGs exhibit high drug release at acidic pH, making them promising for cancer treatment applications (Rambabu, Negi, Dhir, Gupta, & Pooja, 2018).

4. Fluoride Ion Complexation and Sensing

Research on fluoride ion complexation and sensing, a key aspect of dental health and treatment of osteoporosis, has seen applications of fluorofumaric acid derivatives. Efficient detection methods for fluoride, especially in water, are crucial due to potential adverse effects like dental or skeletal fluorosis (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

5. Characterization of Dissolved Organic Matter

In environmental chemistry, fluorofumaric acid derivatives are used in studying dissolved organic matter (DOM). Fluorescence spectroscopy, employing fluorofumaric acid derivatives, helps characterize the source, age, and reactivity of aquatic DOM, crucial for understanding carbon cycling in aquatic ecosystems (McKnight, Boyer, Westerhoff, Doran, Kulbe, & Andersen, 2001).

6. Fluoro-modified Nucleic Acids in Biomedical Applications

Fluoro-modifications in nucleic acids, using fluorofumaric acid derivatives, provide unique features for biomedical applications. These include nucleic acid-based therapeutics, 18F PET imaging, and studies of DNA modifying enzymes. 19F NMR and MRI are also used to probe the structure and interactions of these fluorinated nucleic acids (Guo, Li, & Zhou, 2017).

properties

IUPAC Name

(Z)-2-fluorobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISKHJXTRQPMQT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\F)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorofumaric acid

CAS RN

672-18-4
Record name 2-Fluorofumarate
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Record name NSC403467
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2-fluorobut-2-enedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
WG Nigh, JH Richards - Journal of the American Chemical …, 1969 - ACS Publications
… Abstract: Fluorofumaric acid and difluorofumaric acid are found to be substrates for fumarate hydratase. The direction of addition of water to fluorofumarate and, more importantly, the …
Number of citations: 21 pubs.acs.org
MS Raasch, RE Miegel, JE Castle - Journal of the American …, 1959 - ACS Publications
… versatile chemicals, useful in copolymerizations and organic syntheses, their fluoro derivatives have not been reported except for a reference by Martius1 to a test of fluorofumaric acid …
Number of citations: 67 pubs.acs.org
DB Harper, ER Blakley - Canadian journal of microbiology, 1971 - cdnsciencepub.com
… The latter is converted to fluorofumaric acid by fumarase to give 2-fluoromalic acid. This unstable compound decomposes to oxaloacetate and hydrogen fluoride. The mechanism of ring …
Number of citations: 24 cdnsciencepub.com
M Hudlicky, TE Glass - Journal of Fluorine Chemistry, 1983 - Elsevier
… succinic acids gave only trans acids, ie fumaric or fluorofumaric acid, respectively. … Since it gave exclusively fluorofumaric acid (without a trace of fluoromaleic acid) we have to …
Number of citations: 5 www.sciencedirect.com
M Hudlicky - Journal of Fluorine Chemistry, 1979 - Elsevier
… acid V and fluorofumaric acid VI to form succinic acid could be viewed from two angles: … since the intermediates - fluoromaleic or fluorofumaric acid - were never found among the …
Number of citations: 45 www.sciencedirect.com
M Essers, B Wibbeling, G Haufe - Tetrahedron Letters, 2001 - Elsevier
… Initial attempts to find an alternative short route to fluorofumaric acid (12) by bromofluorination 24 of but-2-ene-1,4-diol, subsequent oxidation to 2-bromo-3-fluoro-succinic acid, and its …
Number of citations: 66 www.sciencedirect.com
M Hudlický - Journal of Fluorine Chemistry, 1983 - Elsevier
… Another series of experiments was aimed at testing the behavior of fluorofumaric acid and dimethyl fluorofumarate under reduction conditions since it was assumed that these …
Number of citations: 1 www.sciencedirect.com
M Hudlicky, JA Hall - Journal of Fluorine Chemistry, 1983 - Elsevier
… to give alkali salts of fluoromaleic or fluorofumaric acid which might react further with the … of hydrogen fluoride to give fluorofumaric acid. Fluorofumaric acid heated with an excess of …
Number of citations: 3 www.sciencedirect.com
ED Bergmann, I Shahak - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Fluorofumaric acid absorbed at 217 mp (to be compared with fumaric acid at 210 mp’) and ethyl a-fluoro-2-hydroxycinnamate at 260, 264, and 324 mp (a-fluorocinnamic acid has been …
Number of citations: 12 pubs.rsc.org
H Gershon, L Shanks - Journal of medicinal chemistry, 1977 - ACS Publications
… 2,2-Difluorosuccinicacid was dehydrofluorinated to fluorofumaric acid.20 Fluorofumaric acid (800 mg, 0.006 mol) was dissolved in 10 mL of 14% methanolic BF3 and allowed to stand at …
Number of citations: 16 pubs.acs.org

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